Synthetic Step Economy: Amino vs. Nitro Intermediate in Convergent Foretinib Assembly
The target compound bears a pre-installed 2-amino group that enables direct Camps quinoline cyclization to form the Foretinib quinoline core. In the optimized 10-step convergent synthesis reported by Zhao et al. (2023), the amino-acetophenone intermediate is directly transformed in the cyclization step without any intervening reduction. By contrast, synthetic routes employing the nitro analog (CAS 1219937-96-8) require an additional nitro-to-amine reduction step (typically using Fe/NH₄Cl, catalytic hydrogenation, or Raney Ni/formic acid) before the quinoline-forming cyclization can proceed . This single functional group difference translates into a minimum of one additional synthetic operation when using the nitro analog, with associated increases in cycle time, reagent costs, and purification burden. Earlier Foretinib synthetic routes relying on nitro intermediates and linear strategies were reported to achieve total yields of only approximately 5–10%, whereas the convergent route incorporating the pre-reduced amino intermediate achieves total yields of 26.06% (with 99.40% final purity) and up to 44–55% in optimized patented processes .
| Evidence Dimension | Number of synthetic operations from intermediate to cyclization-ready substrate |
|---|---|
| Target Compound Data | 0 additional reduction steps required; the 2-amino group is directly competent for Camps cyclization (10-step total convergent synthesis; total yield 26.06%; final Foretinib purity 99.40%) |
| Comparator Or Baseline | Nitro analog (CAS 1219937-96-8): 1 additional reduction step required prior to cyclization; earlier linear routes using nitro intermediates achieved total yields of ~5–10% |
| Quantified Difference | ≥1 step reduction in synthetic operations; total yield improvement of 16–50 percentage points (26.06–55% vs. ~5–10% in comparator routes) |
| Conditions | Convergent Foretinib synthesis starting from 4′-hydroxy-3′-methoxyacetophenone; Camps cyclization conditions (base-catalyzed); Zhao et al. (2023) and CN105218445B patent methods |
Why This Matters
For procurement decisions, selecting the pre-reduced amino intermediate eliminates an entire reduction unit operation, directly reducing process development time, catalyst-cost burden, and metal-residue control requirements in API synthesis.
- [1] Zhao P, Zhang F, Wang G. Synthesis of The Small Molecule c-Met Kinase Inhibitor Foretinib. Chinese Journal of Synthetic Chemistry, 2023, 31(9): 707-713. DOI: 10.15952/j.cnki.cjsc.1005-1511.22136. Reports 10-step convergent synthesis with total yield of 26.06% and final purity of 99.40%; all intermediates characterized by ¹H NMR and MS (ESI). View Source
- [2] Jiangsu Zhongbang Pharma. A Kind of Preparation Method of Tyrosine Kinase Inhibitor Foretinib. CN 105218445 B. Published 2018-05-22. Priority date 2015-08-25. Reports convergent synthesis with total yield of 44–55% and final purity ≥99%. View Source
